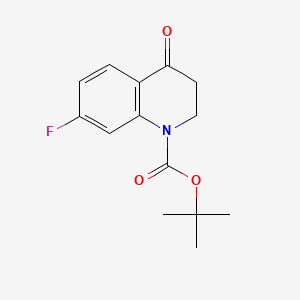
N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one” is a research chemical with the CAS Number: 1211594-21-6 . It has a molecular weight of 265.28 and its molecular formula is C14H16FNO3 . It is a white to orange solid .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 7-fluoro-4-oxo-3,4-dihydro-1 (2H)-quinolinecarboxylate . The InChI code is 1S/C14H16FNO3/c1-14 (2,3)19-13 (18)16-7-6-12 (17)10-5-4-9 (15)8-11 (10)16/h4-5,8H,6-7H2,1-3H3 . The InChI key is YYGPYBIGAQSMOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid and its color ranges from white to orange . It has a molecular weight of 265.28 . The compound has a complexity of 377 and a topological polar surface area of 46.6 . It has 4 hydrogen bond acceptors and no hydrogen bond donors . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one has been used as a precursor in the synthesis of various fluorinated heterocycles. These heterocycles are crucial in pharmaceutical and agrochemical industries. Detailed studies involve rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, leading to the synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones among others (Wu et al., 2017).
- Additionally, a method for the asymmetric transfer hydrogenation and dynamic kinetic resolution of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones has been reported, converting them into cis-fluoro alcohols with high yields and enantiomeric excess, using ruthenium complexes (Betancourt et al., 2022).
Advanced Materials and Analytical Applications
- The compound has been involved in the radiosynthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles. A one-step synthesis from its bis-Boc protected precursor has been reported, demonstrating its utility in neurological research (Hopewell et al., 2019).
- Quantum chemical calculations on boron complexes, including those with fluorine atoms, have been performed, suggesting potential applications in drug development, specifically as anticancer agents (Sayın & Karakaş, 2018).
- It has also been used in the study of photophysical and electrochemical properties of various compounds, demonstrating its relevance in the field of material science and sensor technology (Kamble et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPYBIGAQSMOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

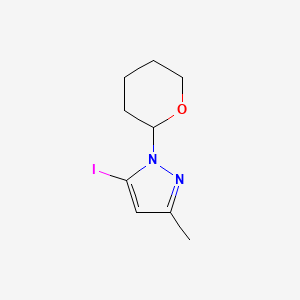
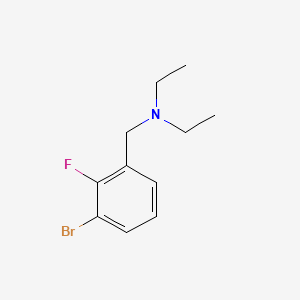
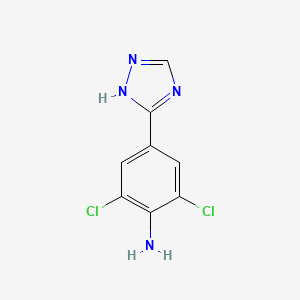

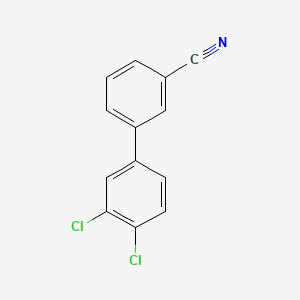

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)




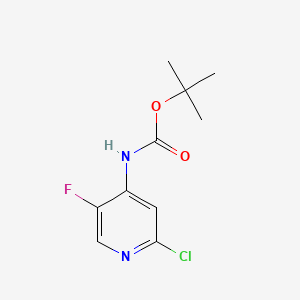
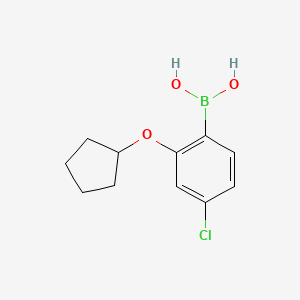
![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)